N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
Molecular Formula |
C18H12FN3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H12FN3O2S/c1-10-2-4-11(5-3-10)15-9-14(22-24-15)17(23)21-18-20-13-7-6-12(19)8-16(13)25-18/h2-9H,1H3,(H,20,21,23) |
InChI Key |
GFFYAMNSFMKMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with a fluorinated aniline derivative, the benzothiazole core is formed through a cyclization reaction with a suitable sulfur source.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate.
Coupling Reaction: The final step involves coupling the benzothiazole and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzothiazole and oxazole are often explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where its biological activity is beneficial.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes. Their unique chemical properties can be harnessed to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
